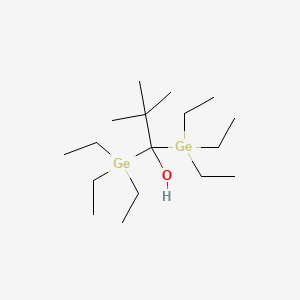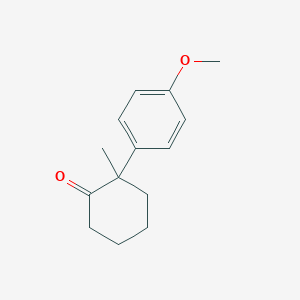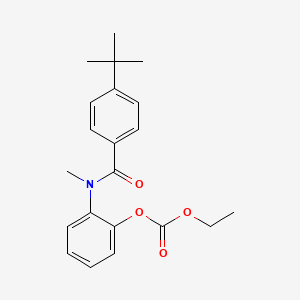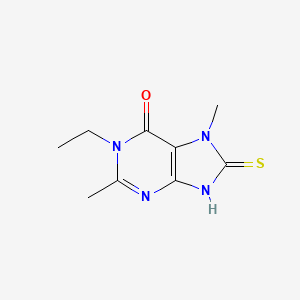
1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of an ethyl group, two methyl groups, and a sulfanylidene group attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with ethyl iodide in the presence of a base such as potassium carbonate. The methyl groups can be introduced through methylation reactions using methyl iodide. The sulfanylidene group is often introduced via a thiolation reaction using a thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, forming a purine derivative.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Purine derivatives without the sulfanylidene group.
Substitution: Various alkyl or aryl-substituted purine derivatives.
Scientific Research Applications
1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfanylidene group may play a crucial role in these interactions by forming covalent bonds with the target molecules. The ethyl and methyl groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one
- 1-Ethyl-2,6-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one
- 1-Ethyl-2,7-dimethyl-8-oxanylidene-1,7,8,9-tetrahydro-6H-purin-6-one
Uniqueness
1-Ethyl-2,7-dimethyl-8-sulfanylidene-1,7,8,9-tetrahydro-6H-purin-6-one is unique due to its specific substitution pattern and the presence of the sulfanylidene group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
83334-80-9 |
|---|---|
Molecular Formula |
C9H12N4OS |
Molecular Weight |
224.29 g/mol |
IUPAC Name |
1-ethyl-2,7-dimethyl-8-sulfanylidene-9H-purin-6-one |
InChI |
InChI=1S/C9H12N4OS/c1-4-13-5(2)10-7-6(8(13)14)12(3)9(15)11-7/h4H2,1-3H3,(H,11,15) |
InChI Key |
SUQXSPQSFBHWIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC2=C(C1=O)N(C(=S)N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


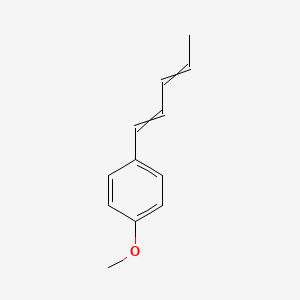
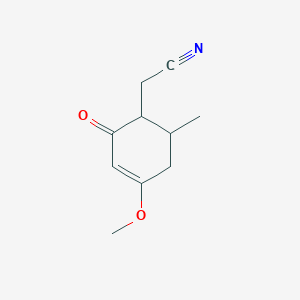
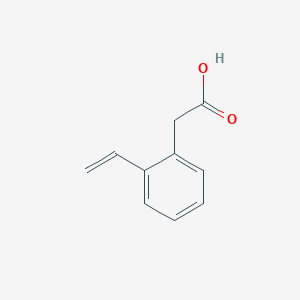
![2-Methyl-4,17-dioxa-13-azatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11(16),12,14-heptaen-5-one](/img/structure/B14414509.png)
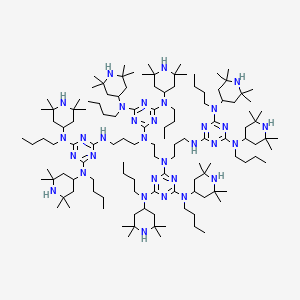
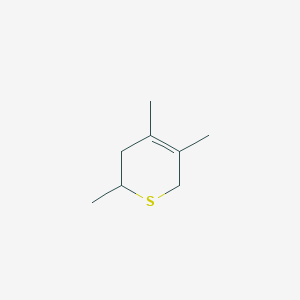



![1,1'-Ethane-1,2-diylbis[4-(benzyloxy)benzene]](/img/structure/B14414552.png)
